molecular formula C8H6BrN3O2 B1405005 Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate CAS No. 1363380-66-8

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Cat. No. B1405005
M. Wt: 256.06 g/mol
InChI Key: LRXKDBPNQMRGIN-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is a chemical compound . It is a member of the pyrazolopyridines, a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is characterized by the presence of a pyrazolo[4,3-B]pyridine core . The empirical formula is C6H4BrN3 . The SMILES string representation is Brc1cnc2cn[nH]c2c1 .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is a solid . Its molecular weight is 198.02 g/mol . The InChI string representation is 1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H, (H,9,10) .

Scientific Research Applications

Synthesis and Characterization
Novel compounds including derivatives of Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate have been synthesized and characterized for potential applications. For example, a study demonstrated the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives, revealing their structural characteristics and potential antitumor activities against various tumor cell lines, without showing cytotoxicity to normal human liver cells, suggesting selective antitumor effects (Huang et al., 2017).

Analytical and Structural Insights
Research has provided detailed analytical and structural insights into compounds closely related to Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate. Studies involving solid phase FT-IR and FT-Raman spectra have aided in understanding the structure and vibrational spectra of related pyrazolo and pyridine derivatives, highlighting the importance of these analyses in elucidating compound structures (Bahgat, Jasem, & El‐Emary, 2009).

Antibacterial Screening
Compounds synthesized from pyrazolo[4,3-b]pyridine derivatives have been evaluated for their antibacterial activities, showcasing the potential of these derivatives in developing new antibacterial agents. This highlights the compound's relevance in medicinal chemistry and drug development (Maqbool et al., 2014).

Heterocyclic Compound Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. Efficient synthesis methods have been developed to produce novel heterocyclic products, underscoring the compound's significance in facilitating the discovery of new drugs (Ghaedi et al., 2015).

Anticancer and Anti-inflammatory Applications
Studies on derivatives have shown significant anticancer and anti-inflammatory activities, suggesting the compound's potential in developing therapeutics for cancer and inflammation. For instance, 7-azaindazole chalcone derivatives exhibited notable anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Chamakuri et al., 2016).

Safety And Hazards

“Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and the hazard statement is H302 .

Future Directions

Pyrazolopyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests potential future directions for the development of new compounds based on the pyrazolopyridine scaffold.

properties

IUPAC Name

methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-5(11-12-7)2-4(9)3-10-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXKDBPNQMRGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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